molecular formula C17H16O4 B1611828 2-Carboethoxy-4'-methoxybenzophenone CAS No. 750633-79-5

2-Carboethoxy-4'-methoxybenzophenone

Cat. No.: B1611828
CAS No.: 750633-79-5
M. Wt: 284.31 g/mol
InChI Key: IZRUIBVEGHMULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Carboethoxy-4’-methoxybenzophenone typically involves the esterification of 2-hydroxy-4-methoxybenzophenone. One common method includes the reaction of 2-hydroxy-4-methoxybenzophenone with ethyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to yield the desired ester product.

Industrial Production Methods: Industrial production methods for 2-Carboethoxy-4’-methoxybenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Carboethoxy-4’-methoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products Formed:

Scientific Research Applications

2-Carboethoxy-4’-methoxybenzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Carboethoxy-4’-methoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of oxidative stress and inhibition of specific enzymes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-Hydroxy-4-methoxybenzophenone (BP-3): Commonly used in sunscreens for UV protection.

    2,2’-Dihydroxy-4-methoxybenzophenone (BP-8): Known for its UV-absorbing properties.

    2,2’-Dihydroxy-4,4’-dimethoxybenzophenone (BP-6): Used in various industrial applications.

Uniqueness: 2-Carboethoxy-4’-methoxybenzophenone is unique due to its ester functional group, which imparts different chemical properties compared to its hydroxylated counterparts. This ester group can influence the compound’s solubility, reactivity, and overall stability, making it suitable for specific applications where other benzophenone derivatives may not be as effective .

Properties

IUPAC Name

ethyl 2-(4-methoxybenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-3-21-17(19)15-7-5-4-6-14(15)16(18)12-8-10-13(20-2)11-9-12/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRUIBVEGHMULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584163
Record name Ethyl 2-(4-methoxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750633-79-5
Record name Ethyl 2-(4-methoxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Carboethoxy-4'-methoxybenzophenone
Reactant of Route 2
Reactant of Route 2
2-Carboethoxy-4'-methoxybenzophenone
Reactant of Route 3
Reactant of Route 3
2-Carboethoxy-4'-methoxybenzophenone
Reactant of Route 4
Reactant of Route 4
2-Carboethoxy-4'-methoxybenzophenone
Reactant of Route 5
Reactant of Route 5
2-Carboethoxy-4'-methoxybenzophenone
Reactant of Route 6
Reactant of Route 6
2-Carboethoxy-4'-methoxybenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.